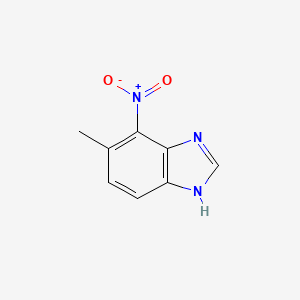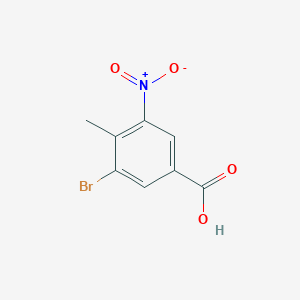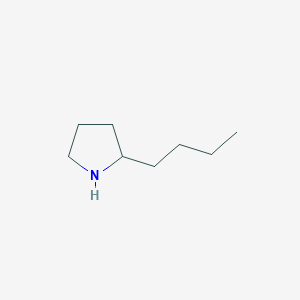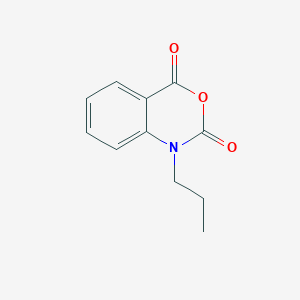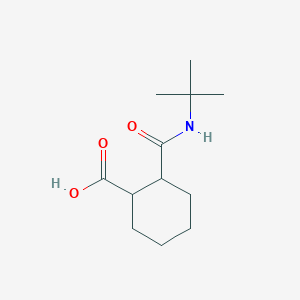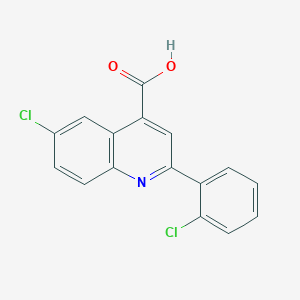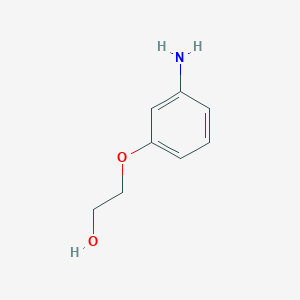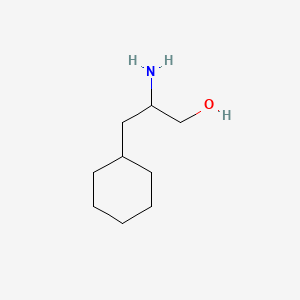![molecular formula C8H12N2O B1274524 2-[(Pyridin-3-ylmethyl)-amino]-ethanol CAS No. 70206-51-8](/img/structure/B1274524.png)
2-[(Pyridin-3-ylmethyl)-amino]-ethanol
Descripción general
Descripción
2-[(Pyridin-3-ylmethyl)-amino]-ethanol is a compound that features a pyridine ring, which is a basic structural unit in many organic molecules including vitamins, drugs, and pesticides. The compound is of interest due to its potential use in various chemical reactions and its relevance in the synthesis of pharmaceuticals, particularly as a moiety in beta3-adrenergic receptor agonists .
Synthesis Analysis
The synthesis of related pyridine derivatives has been explored in several studies. For instance, a chemoenzymatic route to produce enantiomerically pure (R)-1-(pyridin-3-yl)-2-aminoethanol has been developed using kinetic resolution with a specific lipase, followed by conversion to the desired aminoethanol . Additionally, a direct synthesis method for pyridine derivatives by coupling γ-amino-alcohols with secondary alcohols has been reported, which involves a ruthenium pincer complex as a catalyst . These methods highlight the versatility and the potential for scalable production of pyridine-containing compounds.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be elucidated using various spectroscopic techniques. For example, the structure of a related compound, 1-phenyl-2-(2-pyridyl)ethanol, was determined by IR, 1H-NMR, and single-crystal X-ray diffraction, revealing its crystallization in a monoclinic system and the presence of intermolecular hydrogen bonding . These structural insights are crucial for understanding the reactivity and properties of such compounds.
Chemical Reactions Analysis
Pyridine derivatives are versatile intermediates in organic synthesis. They can undergo various chemical reactions, such as oxidation to form carbonyl compounds , and can act as protecting groups for carboxylic acids, which can be selectively removed either chemically or thermally . Furthermore, they can participate in cyclization reactions to form heterocyclic compounds, as demonstrated by the synthesis of 2-arylimidazo[1,2-a]pyridines and the acid-catalyzed cyclization of vinylsilanes to form pyrrolidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-[(Pyridin-3-ylmethyl)-amino]-ethanol and its derivatives are influenced by the pyridine ring and the functional groups attached to it. The presence of the aminoethanol moiety suggests potential for hydrogen bonding, which can affect solubility and boiling points. The stability of these compounds under various conditions, such as acidic or alkaline environments, is also an important consideration, especially for their use as protecting groups or in catalytic cycles .
Aplicaciones Científicas De Investigación
Application 1: Synthesis of Pyridin-2-yl-methanones
- Summary of the Application: Pyridin-2-yl-methanones are important pharmaceutical intermediates, especially the pyridin-2-yl-methanone motifs. Synthetic methods for these compounds have gained extensive attention in recent years .
- Methods of Application: An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes was described. This involved a direct Csp3-H oxidation approach with water under mild conditions .
- Results or Outcomes: Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, underwent the reaction well to obtain the corresponding products in moderate to good yields .
Application 2: Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
- Summary of the Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Application 3: Protective Coating on Marble and Biomicrite Samples
- Summary of the Application: The title compound, which has improved solubility compared to ammonium oxalate, is used to form a protective coating of calcium oxalate dihydrate (weddellite) on marble and biomicrite samples .
- Methods of Application: The compound is applied to the samples using 5% and 12% w/w water solutions. This results in the formation of a thicker protective coating .
- Results or Outcomes: The treatment produces a reduction in the stone porosity and increased cohesion .
Application 4: Lowering Arterial Blood Pressure
- Summary of the Application: Human clinical studies have established aldosterone synthase (CYP11B2) inhibition as a promising novel mechanism to lower arterial blood pressure .
- Results or Outcomes: LCI699 resulted in blunting of adrenocorticotropic hormone-stimulated cortisol secretion .
Application 5: Synthesis of Novel Heterocyclic Compounds
- Summary of the Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Application 6: Csp3-H Oxidation of Pyridin-2-yl-methanes
- Summary of the Application: Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones .
- Methods of Application: An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions was described .
- Results or Outcomes: Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, underwent the reaction well to obtain the corresponding products in moderate to good yields .
Propiedades
IUPAC Name |
2-(pyridin-3-ylmethylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-5-4-10-7-8-2-1-3-9-6-8/h1-3,6,10-11H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBASENDLSYOKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389591 | |
| Record name | 2-[(Pyridin-3-ylmethyl)-amino]-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Pyridin-3-ylmethyl)-amino]-ethanol | |
CAS RN |
70206-51-8 | |
| Record name | 2-[(Pyridin-3-ylmethyl)-amino]-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



